Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)

Benzofuran,4-bromo-2-phenyl- structure
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
Numéro CAS:863870-92-2
Le MF:C14H9BrO
Mégawatts:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29

Benzofuran,4-bromo-2-phenyl- Propriétés chimiques et physiques

Nom et identifiant

    • Benzofuran,4-bromo-2-phenyl-
    • 4-BROMO-2-PHENYLBENZOFURAN
    • 4-Bromo-2-phenylbenzofuran (ACI)
    • 4-bromo-2-phenyl-1-benzofuran
    • AKOS027380973
    • D72205
    • CS-0097135
    • DTXSID60460989
    • CS-16414
    • 863870-92-2
    • Piscine à noyau: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
    • La clé Inchi: JFJOZPUPENSWRH-UHFFFAOYSA-N
    • Sourire: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1

Propriétés calculées

  • Qualité précise: 271.98368g/mol
  • Masse isotopique unique: 271.98368g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 1
  • Complexité: 237
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.7
  • Surface topologique des pôles: 13.1Ų

Propriétés expérimentales

  • Dense: 1.454
  • Point d'ébullition: 375.6°C at 760 mmHg
  • Point d'éclair: 181°C
  • Indice de réfraction: 1.652

Benzofuran,4-bromo-2-phenyl- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1077426-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
100mg
$395 2022-10-23
eNovation Chemicals LLC
Y1077426-250mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
250mg
$610 2022-10-23
eNovation Chemicals LLC
Y1077426-1g
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
1g
$1165 2022-10-23
Chemenu
CM411053-100mg
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
100mg
$309 2023-02-17
Chemenu
CM411053-250mg
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
250mg
$525 2023-02-17
Chemenu
CM411053-1g
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
1g
$1050 2023-02-17
eNovation Chemicals LLC
Y1337934-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
100mg
$295 2023-09-01
eNovation Chemicals LLC
Y1337934-250mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
250mg
$495 2023-09-01
eNovation Chemicals LLC
Y1337934-1g
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
1g
$1080 2023-09-01
1PlusChem
1P004XU2-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 >98%
100mg
$105.00 2024-04-21

Benzofuran,4-bromo-2-phenyl- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Référence
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; Miyata, Okiko; Naito, Takeaki, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Méthode de production 3

Conditions de réaction
1.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Méthode de production 4

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Méthode de production 5

Conditions de réaction
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Méthode de production 8

Conditions de réaction
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
4.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Méthode de production 9

Conditions de réaction
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Méthode de production 10

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 11

Conditions de réaction
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
4.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 12

Conditions de réaction
1.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 13

Conditions de réaction
1.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Méthode de production 15

Conditions de réaction
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  8 h, 140 °C
Référence
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
Feberero, Claudia ; et al, Molecules, 2022, 27(2),

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Méthode de production 17

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 18

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Méthode de production 20

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Méthode de production 21

Conditions de réaction
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 22

Conditions de réaction
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
3.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Méthode de production 23

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Référence
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Méthode de production 24

Conditions de réaction
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 25

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 26

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
5.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Méthode de production 27

Conditions de réaction
1.1 Reagents: Hydrogen iodide ;  rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
5.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ;  rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Référence
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Méthode de production 28

Conditions de réaction
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Référence
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Méthode de production 29

Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Methanol ,  Chloroform ;  24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Référence
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Benzofuran,4-bromo-2-phenyl- Raw materials

Benzofuran,4-bromo-2-phenyl- Preparation Products

Benzofuran,4-bromo-2-phenyl- Littérature connexe

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